REACTION_CXSMILES
|
O=[C:2]1[CH2:7][CH2:6][CH:5]([CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH2:4][CH2:3]1.[OH-].[Na+].CC[O-].[Na+].[CH:20]([O-:22])=[O:21].[NH4+]>CCO.[Pd].CC(O)=O>[CH2:12]([O:11][C:9](=[O:10])[CH2:8][CH:5]1[CH2:6][CH2:7][CH:2]([C:20]([OH:22])=[O:21])[CH2:3][CH2:4]1)[CH3:13] |f:1.2,3.4,5.6|
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Name
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|
Quantity
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100 g
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Type
|
reactant
|
Smiles
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O=C1CCC(CC1)CC(=O)OCC
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Name
|
|
Quantity
|
400 mL
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Type
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solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
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25.8 g
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Type
|
reactant
|
Smiles
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[OH-].[Na+]
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Name
|
triethyl phosphonoacetate
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Quantity
|
128 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
74 g
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Type
|
reactant
|
Smiles
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C(=O)[O-].[NH4+]
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Name
|
|
Quantity
|
10 g
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Type
|
catalyst
|
Smiles
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[Pd]
|
Name
|
|
Quantity
|
84 mL
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Type
|
solvent
|
Smiles
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CC(=O)O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the reaction was stirred at room temperature for 1 hour
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the reaction was then cooled to 0° C
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Type
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TEMPERATURE
|
Details
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The reaction was warmed to room temperature
|
Type
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STIRRING
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Details
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stirred for 1 hour
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Duration
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1 h
|
Type
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TEMPERATURE
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Details
|
The reaction was heated to 60° C. for 6 hours
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Duration
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6 h
|
Type
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TEMPERATURE
|
Details
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cooled to room temperature
|
Type
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FILTRATION
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Details
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The solids were filtered off
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Type
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CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
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WASH
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Details
|
washed with 1N HCl (2×500 mL), H2O (500 mL), and brine (500 mL)
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Type
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CONCENTRATION
|
Details
|
The organic layer was concentrated to an oil
|
Type
|
CUSTOM
|
Details
|
azeotroped with toluene (2 L)
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Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography on silica gel (0 to 50% EtOAc/Hexanes containing 1% HOAc)
|
Type
|
ADDITION
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Details
|
This afforded 4-(2-ethoxy-2-oxoethyl)cyclohexanecarboxylic acid as a mixture of cis and trans isomers
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C(C)OC(CC1CCC(CC1)C(=O)O)=O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |